N-(1H-1,3-benzodiazol-2-yl)cyclohexanecarboxamide
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Overview
Description
N-(1H-1,3-benzodiazol-2-yl)cyclohexanecarboxamide is a compound that features a benzimidazole ring attached to a cyclohexanecarboxamide moiety. Benzimidazole derivatives are known for their wide range of biological activities, including antimicrobial, antiviral, and anticancer properties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(1H-1,3-benzodiazol-2-yl)cyclohexanecarboxamide typically involves the reaction of 2-aminobenzimidazole with cyclohexanecarboxylic acid or its derivatives. One common method includes the use of coupling reagents such as hydroxybenzotriazole (HOBT) and 1-(3-dimethylaminopropyl)-3-ethylcarbodiimide hydrochloride (EDCl) in the presence of a solvent like dimethylformamide (DMF) . The reaction is carried out under mild conditions to achieve high yields.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the principles of large-scale organic synthesis, including optimization of reaction conditions and purification processes, would be applied to ensure efficient and cost-effective production.
Chemical Reactions Analysis
Types of Reactions
N-(1H-1,3-benzodiazol-2-yl)cyclohexanecarboxamide can undergo various chemical reactions, including:
Oxidation: The benzimidazole ring can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can be performed to modify the benzimidazole ring or the cyclohexanecarboxamide moiety.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various electrophiles and nucleophiles for substitution reactions. The conditions vary depending on the desired transformation but generally involve controlled temperatures and specific solvents.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield benzimidazole oxides, while substitution reactions can introduce functional groups like halogens or alkyl groups onto the benzimidazole ring.
Scientific Research Applications
N-(1H-1,3-benzodiazol-2-yl)cyclohexanecarboxamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and materials.
Biology: The compound is studied for its potential antimicrobial and antiviral properties.
Medicine: Research is ongoing to explore its potential as an anticancer agent and its role in drug development.
Mechanism of Action
The mechanism of action of N-(1H-1,3-benzodiazol-2-yl)cyclohexanecarboxamide involves its interaction with specific molecular targets. In biological systems, it may bind to enzymes or receptors, inhibiting their activity and leading to therapeutic effects. The exact pathways and targets are still under investigation, but the benzimidazole ring is known to interact with various biological molecules .
Comparison with Similar Compounds
Similar Compounds
N-(1H-1,3-benzodiazol-2-yl)benzamide: Similar structure but with a benzamide moiety instead of cyclohexanecarboxamide.
N-(1H-1,3-benzodiazol-2-yl)benzenesulfonamide: Contains a benzenesulfonamide group, offering different chemical properties and biological activities.
N-[2-(1H-1,3-benzodiazol-2-yl)ethyl]cyclohexanecarboxamide: Features an ethyl linker between the benzimidazole and cyclohexanecarboxamide groups.
Uniqueness
N-(1H-1,3-benzodiazol-2-yl)cyclohexanecarboxamide is unique due to the presence of the cyclohexanecarboxamide moiety, which can influence its chemical reactivity and biological activity. This structural feature may provide advantages in terms of stability and interaction with specific biological targets compared to similar compounds.
Properties
IUPAC Name |
N-(1H-benzimidazol-2-yl)cyclohexanecarboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17N3O/c18-13(10-6-2-1-3-7-10)17-14-15-11-8-4-5-9-12(11)16-14/h4-5,8-10H,1-3,6-7H2,(H2,15,16,17,18) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PJIQFCQXLDJDMT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)C(=O)NC2=NC3=CC=CC=C3N2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17N3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
243.30 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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